molecular formula C11H16Cl2N2O B030792 Clenproperol CAS No. 38339-11-6

Clenproperol

Cat. No. B030792
CAS RN: 38339-11-6
M. Wt: 263.16 g/mol
InChI Key: JXUDZCJTCKCTQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of clenbuterol involves complex chemical processes. For instance, the synthesis of deuterated clenbuterol (D₉-clenbuterol and D₃-clenbuterol) has been detailed, showcasing methods starting from 4-amino-α-bromo-3,5-dichloroacetophenone, with subsequent steps including reaction with D₉-tert-butylamine and reduction of the keto group with NaBH₄ or NaBD₄ for D₉- and D₃-clenbuterol, respectively (Jørgensen, Egsgaard, & Larsen, 1996).

Molecular Structure Analysis

Research into the molecular structure of clenbuterol reveals its intricate design, contributing to its selective binding and activity. Copper(II) complexes with clenbuterol have been synthesized, displaying the coordination of Cu(II) with the nitrogen and oxygen atoms of clenbuterol, forming binuclear and mononuclear complexes. These structures, analyzed through spectroscopy and X-ray diffraction, offer insights into the interactions and bonding mechanisms (Getova et al., 2005).

Chemical Reactions and Properties

Clenbuterol's chemical properties are highlighted in its interactions and the formation of specific complexes. For instance, its ability to form complexes with copper(II) illustrates its reactive nature and potential for forming diverse chemical structures. These complexes have been studied for their electronic, infrared, and EPR spectra, shedding light on clenbuterol's chemical behavior and properties (Getova et al., 2005).

Physical Properties Analysis

The analysis of clenbuterol's physical properties is essential for understanding its stability, solubility, and overall behavior in different environments. Studies on molecularly imprinted polymers for clenbuterol showcase the compound's adsorption capacity and specificity, which are crucial for its isolation and analysis in complex matrices. These studies also highlight the influence of clenbuterol's structure on its physical interactions and properties (Masci, Casati, & Crescenzi, 2001).

Chemical Properties Analysis

Clenbuterol's chemical properties, including its reactivity and interaction with various substances, have been extensively studied. Its ability to bind selectively to β2-adrenergic receptors underscores the significance of its molecular structure and chemical properties in mediating biological effects. The synthesis and characterization of molecularly imprinted polymers for clenbuterol further demonstrate its specific binding capabilities, offering insights into its chemical behavior and potential applications in sensing and separation technologies (Masci, Casati, & Crescenzi, 2001).

Scientific Research Applications

  • Anticonvulsant Properties : Higher doses of clenbuterol increase the electroconvulsive threshold for tonic seizures in mice, reducing seizure severity (Fischer et al., 2001).

  • Muscle Hypertrophy : Clenbuterol induces muscle hypertrophic actions in humans by increasing energy expenditure, fat oxidation, and inducing mTOR phosphorylation in skeletal muscle (Jessen et al., 2019).

  • Parkinson's Disease : Racemic clenbuterol has shown potential in reducing the risk of Parkinson's disease (Blindheim et al., 2018).

  • Bone Growth Inhibition : Clenbuterol induced muscular hypertrophy but inhibited the longitudinal growth of bones in young male rats (Kitaura et al., 2002).

  • Doping Control : Hair analysis of clenbuterol can differentiate between therapeutic use and contamination, aiding in doping control (Krumbholz et al., 2014).

  • Lean Mass Deposition in Animals : Clenbuterol increases lean mass deposition and reduces adipose gain in animal studies (Prather et al., 1995).

  • Spinal and Bulbar Muscular Atrophy : It significantly increased walking distance and forced vital capacity in patients with this condition (Querin et al., 2013).

  • Physical Capacities Alteration in Rats : Clenbuterol improved muscle mass but altered physical capacities in rats (Lang et al., 2015).

  • White Blood Cell Redistribution : Administration induced drastic redistribution of white blood cells in circulation in rats without altering total white blood cell count (Shirato et al., 2007).

  • Effects on Exercise Performance : Chronic clenbuterol administration deleteriously affects exercise performance in rats, potentially due to changes in cardiac muscle structure and function (Duncan et al., 2000).

  • Muscle Atrophy Prevention : Clenbuterol attenuated the decrease in muscle mass and single fiber cross-sectional area, potentially benefiting patients severely debilitated by inactivity (Herrera et al., 2001).

  • Aerobic Performance in Horses : Combined with exercise, clenbuterol decreases aerobic performance in horses and may affect cardiovascular function during recovery (Kearns & McKeever, 2002).

  • Detection Techniques : Clenbuterol can be detected in various biological specimens and products using immunochemical, chromatographic, and mass spectrometric techniques (Parr et al., 2009).

  • Cardiac Hypertrophy and Angiogenesis : Treatment with clenbuterol induces rapid cardiac hypertrophy and activates angiogenesis and integrin signaling pathways (Lara-Pezzi et al., 2009).

  • Detection in Horses : Clenbuterol can be found in mane and tail hair of horses, useful for detecting illegal use in breeding and show horses (Schlupp et al., 2010).

  • Clenbuterol in Veterinary Medicine : Its intravenous administration should be avoided in animals with pre-existing cardiovascular or cardiopulmonary disease (Shapland et al., 1981).

  • Adverse Effects in Horses : Chronic administration in horses is associated with adverse physiological effects on other systems (Kearns & McKeever, 2009).

  • Misuse for Weight Loss and Bodybuilding : Misuse can lead to adverse events such as tachycardia, hypokalemia, hyperglycemia, and cardiac issues (Spiller et al., 2013).

  • Electrochemical Immunosensor for Detection : A developed immunosensor for clenbuterol detection offers high sensitivity and accuracy, useful in animal feed samples (Zhan, 2021).

Safety And Hazards

Clenproperol may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

As for future directions, it’s important to note that while Clenproperol has been used in some countries, it is not an ingredient of any therapeutic drug approved by the U.S. Food and Drug Administration . Therefore, future research may focus on exploring its potential therapeutic uses and safety profile.

properties

IUPAC Name

1-(4-amino-3,5-dichlorophenyl)-2-(propan-2-ylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16Cl2N2O/c1-6(2)15-5-10(16)7-3-8(12)11(14)9(13)4-7/h3-4,6,10,15-16H,5,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUDZCJTCKCTQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40959265
Record name 1-(4-Amino-3,5-dichlorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40959265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clenproperol

CAS RN

38339-11-6
Record name Clenproperol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38339-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 4-amino-3,5-dichloro-alpha-(((1-methylethyl)amino)methyl)-
Source ChemIDplus
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Record name 1-(4-Amino-3,5-dichlorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40959265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clenproperol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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